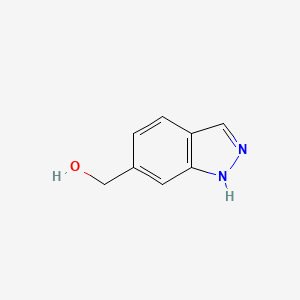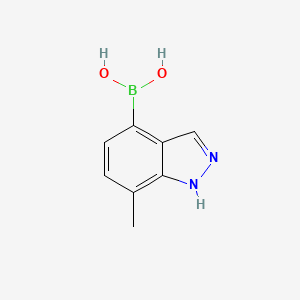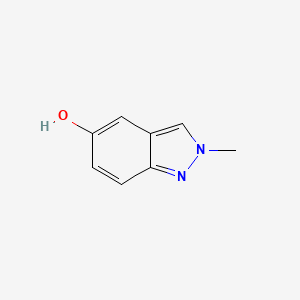
2-Methyl-2H-indazol-5-ol
Overview
Description
2-Methyl-2H-indazol-5-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazol-5-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole core via consecutive formation of C–N and N–N bonds . Another approach involves the reductive cyclization of substituted hydrazones in the presence of organophosphorus reagents .
Industrial Production Methods: Industrial production methods for indazole derivatives often employ transition metal-catalyzed reactions due to their efficiency and high yields. For instance, Cu(OAc)2-catalyzed reactions using oxygen as the terminal oxidant have been reported to produce indazoles with good yields and minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, typically using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Methyl-2H-indazol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-indazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial DNA . The exact pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1H-indazole: Another tautomeric form of indazole, more thermodynamically stable than 2H-indazole.
2H-indazole: The parent compound of 2-Methyl-2H-indazol-5-ol, with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-methylindazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-6-4-7(11)2-3-8(6)9-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORIZMDSXJNMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386937.png)
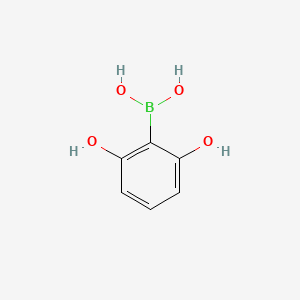
![1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)
![1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide](/img/structure/B1386944.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1386945.png)
![Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386946.png)
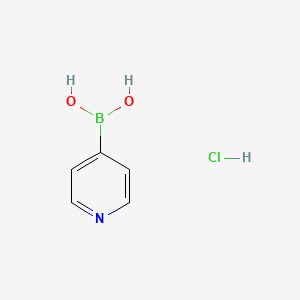

![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)
